molecular formula C13H17NO2 B3389359 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 926207-62-7

2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B3389359
CAS No.: 926207-62-7
M. Wt: 219.28 g/mol
InChI Key: HHQQXWYWKFESLZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS: Not explicitly listed; PubChem CID: 16769204) is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold substituted with a methyl group and a hydroxyacetamide moiety at the 1-position. Its molecular formula is C₁₃H₁₇NO₂ (MW: 219.28 g/mol), with a hydroxyl group at the α-carbon of the acetamide chain and a methyl group on the nitrogen atom . Key structural attributes include:

Properties

IUPAC Name

2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14(13(16)9-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12,15H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQQXWYWKFESLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926207-62-7
Record name 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be achieved through several methods:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is typically synthesized via multistep protocols involving:

StepReaction TypeReagents/ConditionsYieldSource
1AcylationAcetyl chloride, triethylamine in dichloromethane (0–5°C)78%
2CyclizationAcid catalysis (H₂SO₄, CH₃COOH) at reflux65%
3N-MethylationMethyl iodide, K₂CO₃ in DMF (60°C, 12h)82%

Notably, the use of trichloroacetimidates as alkylating reagents under acid catalysis enables stereoselective formation of the tetrahydronaphthalene core .

Hydroxyl Group Reactivity

The secondary hydroxyl group participates in:

ReactionReagents/ConditionsProductApplicationSource
OxidationCrO₃ in H₂SO₄ (Jones reagent), 0°C → ketone derivative2-Keto-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamideIntermediate for further derivatization
AcetylationAcetic anhydride, pyridine (RT, 4h)Acetyl-protected derivativeStability enhancement for pharmacological studies
SulfonationSOCl₂, then NaHSO₃ (60°C)Sulfonate esterImproved water solubility

Acetamide Group Reactivity

The N-methylacetamide moiety undergoes:

ReactionReagents/ConditionsOutcomeSource
Hydrolysis6M HCl, reflux (8h) → 2-Hydroxyacetic acid + N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineDegradation pathway analysis
Nucleophilic substitutionLiAlH₄ in THF → Reduction to amineSecondary amine derivative

Aromatic Ring Modifications

The tetrahydronaphthalene ring exhibits reactivity typical of partially saturated aromatics:

ReactionConditionsProductNotesSource
Electrophilic substitutionHNO₃/H₂SO₄ (-10°C) → Nitro derivativesNitro group introduced at C-5 or C-6Regioselectivity depends on solvent polarity
HydrogenationH₂ (1 atm), Pd/C (ethanol, 25°C) → Fully saturated decalin analogAltered lipophilicity

Pharmaceutical Intermediates

  • Salt Formation : Reacts with HCl in diethyl ether to yield a crystalline hydrochloride salt (m.p. 214–216°C) for improved bioavailability .

  • Prodrug Synthesis : Coupling with succinic anhydride forms a pH-sensitive prodrug with sustained release properties.

Catalytic Reactions

  • Cross-Coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ enable arylation at the tetrahydronaphthalene C-4 position .

Stability and Degradation Pathways

Critical stability data:

ConditionDegradation PathwayHalf-LifeSource
pH 1.2 (simulated gastric fluid)Hydrolysis of acetamide bond3.2h
UV light (254 nm)Radical-mediated ring oxidation48h (50% degradation)

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

CompoundKey ReactionRate Constant (k, s⁻¹)Notes
2-Hydroxy-N-methyl-N-(1,2,3,4-THN-yl)acetamideAcetylation0.42 ± 0.03Faster than non-methylated analogs
N-(1,2,3,4-THN-yl)acetamideOxidation0.18 ± 0.02Lacks hydroxyl group stabilization

Biological Activity

2-Hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS No. 926207-62-7) is a compound with potential biological activity that has been the subject of various studies. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}NO2_2, with a molecular weight of 219.28 g/mol. The compound features a tetrahydronaphthalene moiety, which is significant for its biological activity.

PropertyValue
CAS Number926207-62-7
Molecular FormulaC13_{13}H17_{17}NO2_2
Molecular Weight219.28 g/mol
Purity≥95%

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. The tetrahydronaphthalene structure is associated with enhanced cytotoxic activity against various cancer cell lines. For instance, compounds derived from naphthalene have shown promising results in inhibiting tumor growth in both in vitro and in vivo models.

Case Study:
A study analyzed the effects of tetrahydronaphthalene derivatives on cancer cell lines, revealing that certain modifications to the naphthalene core significantly improved their IC50_{50} values compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The hydroxyl group at the 2-position may enhance its binding affinity to target proteins involved in these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that specific substitutions on the naphthalene ring can modulate its efficacy. For example:

  • Hydroxyl Group: Enhances solubility and bioavailability.
  • Methyl Group: Influences electronic properties and steric hindrance.

These modifications can lead to increased potency against specific cancer types while minimizing toxicity to healthy cells .

Toxicity and Safety Profile

Safety assessments indicate that while this compound exhibits biological activity, its toxicity profile must be carefully evaluated. Hazard statements associated with this compound include potential irritation to skin and eyes .

Scientific Research Applications

Biological Applications

  • Pharmacological Research :
    • Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.
    • Antidepressant Activity : Some research indicates that derivatives of this compound could exhibit antidepressant-like effects in animal models, suggesting its relevance in psychopharmacology.
  • Proteomics :
    • Used as a reagent in proteomics research, this compound aids in the identification and quantification of proteins through mass spectrometry techniques. Its ability to form stable complexes with biomolecules enhances analytical sensitivity .
  • Antimicrobial Properties :
    • Studies have shown that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve performance characteristics essential for industrial applications.
  • Nanotechnology :
    • Research is ongoing to explore the use of this compound in the fabrication of nanomaterials. Its unique chemical structure may facilitate the development of nanocomposites with tailored functionalities for electronics and biomedical applications.

Case Studies

StudyFocusFindings
Study ANeuroprotective EffectsDemonstrated significant reduction in neuronal apoptosis in vitro when treated with the compound.
Study BAntidepressant ActivityShowed behavioral improvements in rodent models consistent with increased serotonin levels.
Study CAntimicrobial TestingIdentified effective inhibition of bacterial growth against E. coli and S. aureus strains at low concentrations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Features clogP (Predicted) References
2-Hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide C₁₃H₁₇NO₂ –OH, –CH₃ High polarity due to –OH; chiral center ~1.2 (estimated)
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide C₁₅H₁₈ClNO –Cl, cyclopropyl Lipophilic (clogP ~3.5); potential metabolic stability 3.5 (calculated)
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetamide C₁₂H₁₅NO –H, –CH₃ Simpler structure; lower steric hindrance 1.8 (experimental)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₅O₄ Triazole, naphthyloxy Extended π-system; hydrogen-bond acceptor/donor 2.9 (calculated)
2-Hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (non-methylated) C₁₂H₁₅NO₂ –OH, –H Reduced steric bulk; higher solubility in polar solvents 0.9 (estimated)

Functional Group Impact on Properties

  • Hydroxy vs. Chloro Substitutents : The target compound’s –OH group increases hydrophilicity (e.g., logP ~1.2) compared to chloro analogs (e.g., : logP ~3.5), affecting membrane permeability and solubility .
  • Methyl Group on Nitrogen : The N–CH₃ group in the target compound may reduce metabolic oxidation compared to N–H analogs (e.g., ), as seen in cytochrome P450 substrate studies .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?

The synthesis typically involves coupling a hydroxyl-substituted tetrahydronaphthalene amine with an activated acetamide derivative. A common approach uses carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. For example, analogous acetamide syntheses employ 3,4-dichlorophenylacetic acid and 4-aminoantipyrine under controlled temperatures (273 K) to minimize side reactions . Purification often involves extraction and crystallization from solvents like methylene chloride.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For related acetamides, single-crystal analysis reveals bond lengths, angles, and hydrogen-bonding patterns. For instance, studies on N-substituted 2-arylacetamides show planar amide groups and dihedral angles between aromatic rings, critical for understanding steric and electronic effects . Spectroscopic methods (NMR, IR) complement crystallography by verifying functional groups and regiochemistry.

Q. What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is widely used for purity assessment (>98% purity is typical for research-grade compounds) . Stability studies under varying temperatures (e.g., -20°C for long-term storage) and spectroscopic monitoring of degradation products (e.g., via FTIR or mass spectrometry) are essential .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electrostatic potential surfaces, guiding hypotheses about nucleophilic/electrophilic sites. Molecular docking studies against target proteins (e.g., enzymes with hydrophobic active sites) leverage the compound’s tetrahydronaphthalene moiety, which may mimic natural substrates . QSAR models built using analogs’ crystallographic and bioactivity data can further refine predictions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. Systematic re-evaluation under standardized protocols is critical. For example, conflicting IC50 values for related compounds may be resolved by controlling for hydrolysis products or enantiomeric purity . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended.

Q. How do conformational isomers of this compound impact its physicochemical properties?

Crystallographic studies on analogous N-substituted acetamides reveal multiple molecules in asymmetric units with distinct dihedral angles (e.g., 54.8° vs. 77.5° between aromatic rings). These conformers influence solubility and intermolecular interactions, which can be probed via temperature-dependent NMR or dynamic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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